molecular formula C22H19N3O2S B2958981 3-(4-methoxyphenyl)-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide CAS No. 863594-44-9

3-(4-methoxyphenyl)-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide

Cat. No. B2958981
M. Wt: 389.47
InChI Key: GHVMLNRPAVHWCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(4-methoxyphenyl)-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide” is a chemical compound that is part of a class of compounds known as thiazolopyrimidines . Thiazolopyrimidines are important analogs of the purine ring and have been used as scaffolds in the synthesis of various bioactive compounds .


Synthesis Analysis

The synthesis of thiazolopyrimidine derivatives, including “3-(4-methoxyphenyl)-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide”, involves the use of the thiazolopyrimidine scaffold as the mother nucleus . Two series of thiazolo[5,4-d]pyrimidine derivatives were synthesized and evaluated for their antiproliferative activity .


Molecular Structure Analysis

The molecular structure of “3-(4-methoxyphenyl)-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide” is derived from the thiazolopyrimidine scaffold . The compound contains a 4-methoxyphenyl group and a thiazolo[5,4-b]pyridin-2-yl group attached to a propanamide moiety .

Scientific Research Applications

Antioxidant and Anticancer Activity

  • Novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, including compounds with thiazole moieties, have shown significant antioxidant and anticancer activities. These derivatives were found to be more effective against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines compared to ascorbic acid, highlighting their potential in cancer treatment strategies (I. Tumosienė et al., 2020).

Synthesis and Characterization of Heterocycles

  • Research on the cyclocondensation of specific precursors, such as (E)-1-(4-Methoxyphenyl)-3-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one, with thiosemicarbazide has led to the formation of thiazolopyrazoles. These studies contribute to our understanding of the synthesis and structural characteristics of novel heterocyclic compounds, which could have various applications in medicinal chemistry (Ninganayaka Mahesha et al., 2021).

Development of Anti-Inflammatory Agents

  • The cyclocondensation of specific acetyl derivatives with thioamide function has been explored to synthesize compounds with potential anti-inflammatory properties. These studies aim at creating new therapeutic agents for inflammation-related conditions (H. Thabet et al., 2011).

Corrosion Inhibition

  • Thiazole-based pyridine derivatives have been synthesized and evaluated for their effectiveness as corrosion inhibitors on mild steel. These compounds offer insights into the development of new materials for protecting metals against corrosion, which is crucial for various industrial applications (Turuvekere K. Chaitra et al., 2016).

Future Directions

The future directions for the research and development of “3-(4-methoxyphenyl)-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide” and similar compounds could involve further investigation of their potential as angiogenesis inhibitors . Specifically, compound 3l, a similar thiazolopyrimidine derivative, showed the best potency against VEGFR-2 and might provide potential angiogenesis inhibitors .

properties

IUPAC Name

3-(4-methoxyphenyl)-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2S/c1-27-18-10-7-15(8-11-18)9-12-20(26)24-17-5-2-4-16(14-17)21-25-19-6-3-13-23-22(19)28-21/h2-8,10-11,13-14H,9,12H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHVMLNRPAVHWCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-methoxyphenyl)-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.